(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
“(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a pharmaceutical intermediate used in the synthesis of various drugs. It is a thiazolidine-derived compound. The compound has a molecular weight of 255.29 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO4S/c1-16-8-4-2-3-6 (9 (8)13)10-12-7 (5-17-10)11 (14)15/h2-4,7,10,12-13H,5H2,1H3, (H,14,15)/t7-,10?/m1/s1
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystallization : The synthesis of this compound can be achieved through the condensation reaction of ortho-vanillin and l-cysteine, resulting in a racemic mixture. The compound has been characterized using NMR techniques, ESI-MS, and X-ray diffraction. The addition of ZnCl2 can lead to crystal formation, useful for X-ray diffraction studies. It exists as a zwitterion in the solid state (Muche, Müller, & Hołyńska, 2018).
Crystal Structure Analysis : The compound's supramolecular aggregation behavior and the influence of hydrogen bonding functionalities in its crystal lattice have been studied. Such analysis provides insights into the formation of molecular assemblies and their potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Biological Activity and Applications
Anti-cancer Activity : Thiazolidine derivatives have been synthesized and studied for their anticancer activity on various cancer cell lines. The biological activities of these compounds were investigated, showing potential as anticancer agents (Bilgiçli et al., 2021).
Antimicrobial Activity : Novel derivatives of 4-thiazolidinone, prepared from biphenyl-4-carboxylic acid, have been evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated significant biological activity, indicating their potential use in antimicrobial applications (Deep et al., 2014).
Chemical Properties and Reactions
Stability and Decomposition : The stability of thiazolidine-4-carboxylic acids, including this compound, has been studied in various solutions. Their stability varies depending on the environment, providing insights into their chemical behavior and potential applications in different chemical processes (Belikov et al., 2005).
Conformational Analysis : Spectral properties and conformational analysis of 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines have been explored. Understanding their conformational behavior is crucial for their use in various chemical reactions, such as acetophenone hydrosilylation (Skvortsov et al., 2010).
Miscellaneous Applications
- Prodrug Development : Research indicates that certain 2-substituted thiazolidine-4(R)-carboxylic acids can act as prodrugs of L-cysteine, offering protection against specific toxicities, such as acetaminophen hepatotoxicity in mice. This highlights its potential in developing new therapeutic agents (Nagasawa et al., 1984).
properties
IUPAC Name |
(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-8-4-2-3-6(9(8)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONSFKQBHNZYMD-PVSHWOEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C2N[C@H](CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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